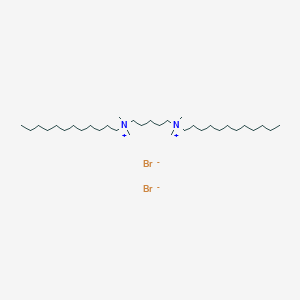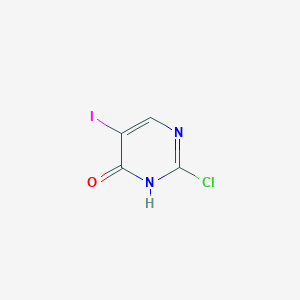
2-Chloro-5-iodopyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-iodopyrimidin-4(3H)-one is a chemical compound with the molecular formula C4H3ClIN3 . It is also known by other names such as 4-Amino-2-chloro-5-iodopyrimidine and has a CAS number of 597551-56-9 . The molecular weight of this compound is 255.44 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-iodopyrimidin-4(3H)-one includes chlorine, iodine, and nitrogen atoms. The InChI representation of the molecule isInChI=1S/C4H3ClIN3/c5-4-8-1-2 (6)3 (7)9-4/h1H, (H2,7,8,9) . The canonical SMILES representation is C1=C (C (=NC (=N1)Cl)N)I . Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.44 g/mol . It has a computed XLogP3-AA value of 1.5, which gives an indication of its hydrophobicity . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The topological polar surface area is 51.8 Ų . The compound has a complexity of 102 .Applications De Recherche Scientifique
Chemical Synthesis and Reagent Development
The practical and efficient chlorination method achieved by using 1-chloro-1,2-benziodoxol-3-one illustrates the potential of hypervalent iodine reagents in the chlorination of nitrogen-containing heterocycles, arenes, BODIPY dyes, and pharmaceuticals. This method highlights the versatility of similar compounds in synthetic chemistry, showcasing advantages such as easy preparation and stability, along with success in gram-scale experiments, suggesting great industrial application potential (Wang et al., 2016).
Halogen Bonding in Molecular Recognition
The study on the binding mode of 5-((4-((4-chlorophenoxy)methyl)-5-iodo-1H-1,2,3-triazol-1-yl)methyl)-2-methylpyrimidin-4-amine (PA-1) using X-ray crystallography, DFT calculation, and molecular docking approaches provides insight into the role of halogen bonding in molecular recognition. It demonstrates the formation of intermolecular hydrogen and halogen bonds, highlighting the potential of such interactions for optimizing PDHc-E1 inhibitors and antifungal compounds (He et al., 2020).
Halogen Exchange in Heterocycles
Research into the silyl-mediated halogen/halogen displacement in pyridines and other heterocycles, including the substitution of chlorine with iodine, provides foundational knowledge for the modification of heterocyclic compounds. This work is crucial for understanding the reactivity and potential applications of 2-chloro-5-iodopyrimidin-4(3H)-one in synthesizing various heterocyclic structures, thereby enabling the development of novel compounds with potential pharmaceutical applications (Schlosser & Cottet, 2002).
Coordination Chemistry and Molecular Assembly
The synthesis and characterization of Ag(I) complexes containing 2-amino-5-halopyrimidine ligands underscore the structural diversity achievable through coordination chemistry. This research demonstrates how variations in halogen atoms (chloro, bromo, iodo) influence the formation of different molecular assemblies, ranging from mononuclear complexes to hexanuclear metallocycles. These findings are pertinent to the exploration of 2-chloro-5-iodopyrimidin-4(3H)-one in designing metal-organic frameworks and other coordination compounds for potential use in catalysis, molecular recognition, and materials science (Wu et al., 2011).
Propriétés
IUPAC Name |
2-chloro-5-iodo-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2O/c5-4-7-1-2(6)3(9)8-4/h1H,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAPCAURHYRHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodopyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

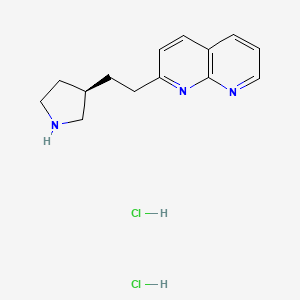
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethyl-1,3-thiazol-2-amine](/img/structure/B2841718.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2841719.png)
![Spiro[3H-indene-2,1'-cyclopentane]-1-one](/img/structure/B2841720.png)
![4-(N,N-diallylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2841722.png)
![3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2841723.png)
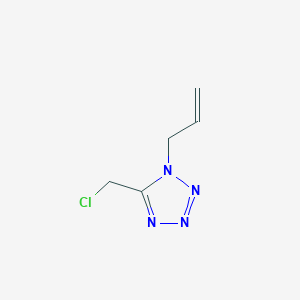
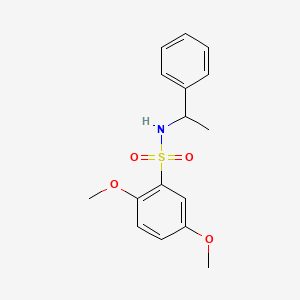
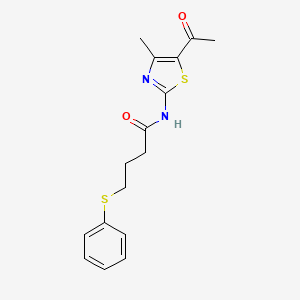

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2841734.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2841738.png)
